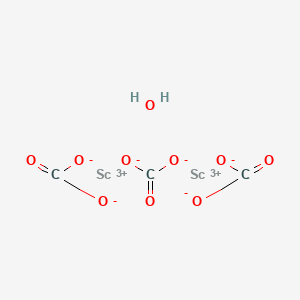
Carbonato de Escandio(III) Hidratado
Descripción general
Descripción
Scandium(III) Carbonate Hydrate is a useful research compound. Its molecular formula is C3H2O10Sc2 and its molecular weight is 287.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Scandium(III) Carbonate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scandium(III) Carbonate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de Otros Compuestos de Escandio
El Carbonato de Escandio(III) Hidratado es una fuente insoluble en agua que se puede convertir fácilmente en otros compuestos de Escandio, como el óxido, mediante calentamiento . Esto lo convierte en un valioso material de partida en la síntesis de varios compuestos de Escandio utilizados en investigación e industria .
Fabricación de Películas Delgadas de Zirconia Estabilizada con Escandio (ScSZ)
El this compound se puede utilizar en la fabricación de películas delgadas densas y sin grietas de Zirconia Estabilizada con Escandio (ScSZ) . Estas películas delgadas tienen aplicaciones en pilas de combustible de óxido sólido (SOFC), sensores de oxígeno y otras aplicaciones de alta temperatura .
Preparación de Semiconductores de Óxido de Indio Incorporados a Escandio
El this compound se puede utilizar para preparar semiconductores de óxido de indio incorporados a Escandio . Estos semiconductores pueden actuar como una capa de transporte de electrones en transistores de efecto de campo emisores de luz (LEFET) .
Investigación en Estructuras de Iones de Escandio (III) Hidratados
El ion de Escandio(III) hidratado y sus complejos de hidrólisis en this compound se pueden caracterizar utilizando métodos de estructura fina de absorción de rayos X (XAFS) y dispersión de rayos X de gran ángulo (LAXS) . Esta investigación puede proporcionar información valiosa sobre el comportamiento de hidratación e hidrólisis de los iones de Escandio(III) .
Mecanismo De Acción
Target of Action
Scandium(III) Carbonate Hydrate primarily targets the hydration process in aqueous solutions . The compound interacts with water molecules, leading to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes .
Mode of Action
The interaction of Scandium(III) Carbonate Hydrate with its targets involves the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc 2 (µ-OH) 2 (H 2 O) 10] 4+, is the predominating species .
Biochemical Pathways
The biochemical pathways affected by Scandium(III) Carbonate Hydrate primarily involve the hydration process and the formation of hydrolysis products . The compound’s interaction with water molecules leads to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes, affecting the overall biochemical environment .
Pharmacokinetics
The compound’s interaction with water molecules and the resulting formation of hydrated scandium(iii) ions and dimeric hydrolysis complexes suggest that its bioavailability may be influenced by factors such as the acidity of the solution .
Result of Action
The primary molecular and cellular effects of Scandium(III) Carbonate Hydrate’s action involve changes in the hydration process and the formation of hydrolysis products . These changes can affect the overall biochemical environment, potentially influencing various cellular processes .
Action Environment
The action of Scandium(III) Carbonate Hydrate is influenced by environmental factors such as the acidity of the solution . In strongly acidic solutions, the compound forms eight-coordinated scandium(III) ions, while in less acidic solutions, it forms dimeric hydrolysis products . These differences in action can affect the compound’s efficacy and stability .
Análisis Bioquímico
Biochemical Properties
Scandium(III) Carbonate Hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with certain biomolecules, which can influence their activity and stability. For instance, scandium ions can bind to the active sites of enzymes, potentially inhibiting or enhancing their catalytic activity. Additionally, Scandium(III) Carbonate Hydrate can interact with proteins, altering their conformation and affecting their function .
Cellular Effects
The effects of Scandium(III) Carbonate Hydrate on cells and cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, scandium ions can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns and metabolic fluxes within the cell. Furthermore, Scandium(III) Carbonate Hydrate can affect the stability and function of cellular membranes, impacting overall cell viability and function .
Molecular Mechanism
At the molecular level, Scandium(III) Carbonate Hydrate exerts its effects through various mechanisms. One key mechanism involves the binding of scandium ions to biomolecules, such as enzymes and proteins. This binding can lead to changes in the conformation and activity of these biomolecules. Additionally, scandium ions can act as cofactors in certain biochemical reactions, influencing the rate and outcome of these reactions. The interaction of Scandium(III) Carbonate Hydrate with nucleic acids can also result in changes in gene expression, further affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of Scandium(III) Carbonate Hydrate can change over time in laboratory settings. The stability and degradation of the compound are important factors to consider. Over time, Scandium(III) Carbonate Hydrate may undergo hydrolysis, leading to the formation of different scandium species. These changes can impact the compound’s effectiveness and its long-term effects on cellular function. In both in vitro and in vivo studies, it is crucial to monitor the temporal dynamics of Scandium(III) Carbonate Hydrate to understand its full range of effects .
Dosage Effects in Animal Models
The effects of Scandium(III) Carbonate Hydrate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or stabilizing proteins. At higher doses, Scandium(III) Carbonate Hydrate can become toxic, leading to adverse effects on cellular function and overall organism health. It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Scandium(III) Carbonate Hydrate within cells and tissues are essential for its biological activity. The compound can be taken up by cells through various transport mechanisms, including endocytosis and passive diffusion. Once inside the cell, Scandium(III) Carbonate Hydrate can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall efficacy and its ability to reach target sites within the cell .
Subcellular Localization
Scandium(III) Carbonate Hydrate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, scandium ions may accumulate in the nucleus, where they can interact with nucleic acids and influence gene expression. Alternatively, Scandium(III) Carbonate Hydrate may localize to the mitochondria, affecting cellular respiration and energy production .
Propiedades
IUPAC Name |
scandium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSVBJUAOGPNM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17926-77-1 | |
| Record name | 17926-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


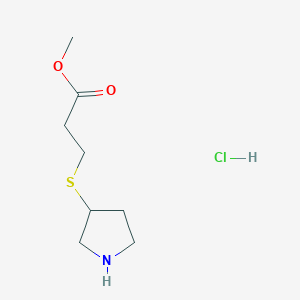
![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)
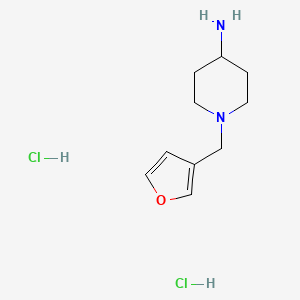
![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)
![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)
![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)
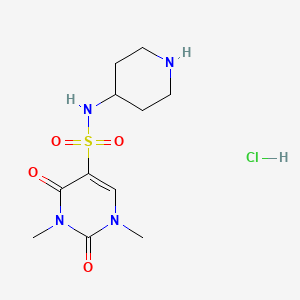
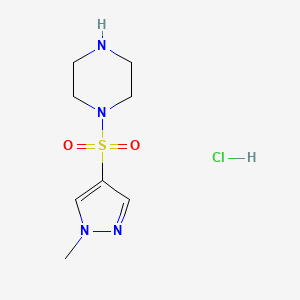

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)
